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Compound of Interest

Compound Name: 5-Chloro-4-methylpentanoic acid

Cat. No.: B1473879 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-4-methylpentanoic
acid, a halogenated carboxylic acid with potential applications as a versatile building block in

organic synthesis and drug discovery. Due to the limited availability of experimental data in

peer-reviewed literature, this guide combines computed data with established chemical

principles to offer insights into its properties, synthesis, and reactivity.

Chemical Identity and Physicochemical Properties
5-Chloro-4-methylpentanoic acid is a derivative of pentanoic acid featuring a chlorine

substituent at the 5-position and a methyl group at the 4-position. Its chemical structure and

key identifiers are presented below.

Chemical Structure:

Table 1: Chemical Identifiers and Computed Physicochemical Properties
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Property Value Source

IUPAC Name
5-chloro-4-methylpentanoic

acid
[1]

CAS Number 1934470-96-8 [1][2]

Molecular Formula C6H11ClO2 [1]

Molecular Weight 150.60 g/mol [1]

Canonical SMILES CC(CCC(=O)O)CCl [1]

InChIKey
WDYYVCGPHSLURB-

UHFFFAOYSA-N
[1]

XLogP3 1.5 [1]

Topological Polar Surface Area 37.3 Å² [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
2 [1]

Rotatable Bond Count 3 [1]

Note: The physicochemical properties listed are computationally derived and sourced from the

PubChem database. Experimental data for properties such as melting point and boiling point

are not readily available in the public domain.

Spectroscopic Characterization (Predicted)
While experimental spectra for 5-Chloro-4-methylpentanoic acid are not publicly available,

the expected spectroscopic features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data
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Technique Predicted Features

¹H NMR

- A broad singlet for the carboxylic acid proton (-

COOH).- A doublet for the methyl protons (-

CH₃).- A multiplet for the methine proton (-CH-).-

Multiplets for the methylene protons (-CH₂-).- A

doublet of doublets for the chloromethyl protons

(-CH₂Cl).

¹³C NMR

- A signal for the carbonyl carbon (-COOH).-

Signals for the methine and methylene carbons

in the aliphatic chain.- A signal for the methyl

carbon (-CH₃).- A signal for the chloromethyl

carbon (-CH₂Cl).

IR Spectroscopy

- A broad absorption band for the O-H stretch of

the carboxylic acid.- A strong absorption band

for the C=O stretch of the carbonyl group.- C-H

stretching and bending vibrations for the

aliphatic chain.- A C-Cl stretching vibration.

Mass Spectrometry

- A molecular ion peak (M⁺) corresponding to

the molecular weight.- A characteristic M+2

peak due to the ³⁷Cl isotope.- Fragmentation

patterns corresponding to the loss of functional

groups.

Synthesis and Reactivity
Proposed Synthetic Pathway
A specific, experimentally validated protocol for the synthesis of 5-Chloro-4-methylpentanoic
acid is not detailed in readily accessible literature. However, a plausible synthetic route can be

proposed based on established organic chemistry principles. One such approach could involve

the hydrochlorination of a suitable unsaturated precursor, such as 4-methyl-pent-4-enoic acid.

Hypothetical Experimental Protocol:
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Starting Material: 4-methyl-pent-4-enoic acid is dissolved in a suitable inert solvent (e.g.,

diethyl ether).

Reagent Addition: Anhydrous hydrogen chloride gas is bubbled through the solution, or a

solution of HCl in a non-polar solvent is added. The reaction is typically carried out at a low

temperature to control exothermicity.

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin

Layer Chromatography (TLC) or Gas Chromatography (GC).

Workup and Purification: Upon completion, the reaction mixture is washed with water to

remove excess HCl. The organic layer is dried over an anhydrous salt (e.g., MgSO₄) and the

solvent is removed under reduced pressure. The crude product is then purified by column

chromatography or distillation.

Key Reactivity
The chemical behavior of 5-Chloro-4-methylpentanoic acid is dictated by its two primary

functional groups: the carboxylic acid and the alkyl chloride.

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as

esterification, conversion to acid chlorides, amides, and reduction to the corresponding

alcohol.

Alkyl Chloride Group: The terminal chlorine atom is susceptible to nucleophilic substitution

reactions.

Intramolecular Cyclization: As a γ-chloro carboxylic acid, 5-Chloro-4-methylpentanoic acid
has the potential to undergo intramolecular cyclization to form a five-membered lactone (a

cyclic ester), particularly in the presence of a base.[3][4] This is a significant reaction

pathway that influences its use as a synthetic intermediate.

Applications in Drug Development and Organic
Synthesis
While direct applications of 5-Chloro-4-methylpentanoic acid in marketed drugs have not

been identified, its structural motifs and reactivity make it a potentially valuable building block
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for the synthesis of more complex molecules.

Scaffold for Bioactive Molecules: Halogenated organic compounds are prevalent in

pharmaceuticals, and the introduction of a chlorine atom can significantly modulate a

molecule's pharmacokinetic and pharmacodynamic properties.[5]

Precursor to Lactones: The propensity to form γ-lactones makes this compound a useful

precursor for synthesizing this class of heterocyclic compounds, which are present in

numerous natural products and pharmacologically active molecules.

Introduction of a Chiral Center: The methyl-substituted carbon at the 4-position is a chiral

center, making 5-Chloro-4-methylpentanoic acid a potential starting material for the

stereoselective synthesis of enantiomerically pure compounds.

Fragment-Based Drug Discovery: As a small molecule with defined functional groups, it

could be utilized in fragment-based screening to identify new lead compounds for various

biological targets. A patent for a complex derivative of a substituted methylpentanoic acid

highlights its potential as a scaffold for developing neprilysin (NEP) inhibitors for the

treatment of hypertension and heart failure.[6]

Safety and Handling
Specific toxicological data for 5-Chloro-4-methylpentanoic acid is not available. As with all

halogenated organic acids, it should be handled with appropriate personal protective

equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume

hood. It is expected to be corrosive and an irritant to the skin, eyes, and respiratory tract.

Conclusion
5-Chloro-4-methylpentanoic acid is a chiral, bifunctional molecule with significant potential as

an intermediate in organic synthesis. Its ability to undergo a variety of transformations,

including lactonization and nucleophilic substitution, makes it a versatile tool for the

construction of more complex molecular architectures. While the lack of extensive experimental

data necessitates a predictive approach to its properties and reactivity, the fundamental

principles of organic chemistry suggest its utility in the fields of medicinal chemistry and

materials science. Further research into the synthesis and biological evaluation of this

compound and its derivatives is warranted to fully explore its potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 5-Chloro-4-methylpentanoic acid | C6H11ClO2 | CID 87203724 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. pharmaffiliates.com [pharmaffiliates.com]

3. Lactone synthesis [organic-chemistry.org]

4. Lactone - Wikipedia [en.wikipedia.org]

5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for
drug discovery: A critical revi… [ouci.dntb.gov.ua]

6. KR20170115616A - (2S, 4R) -5- (5 "-chloro-2" -fluorobiphenyl-4-yl) -4-
(ethoxxoxalylamino) -2- hydroxymethyl- - methylpentanoic acid - Google Patents
[patents.google.com]

To cite this document: BenchChem. [An In-depth Technical Guide to 5-Chloro-4-
methylpentanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1473879#iupac-name-of-5-chloro-4-methylpentanoic-
acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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